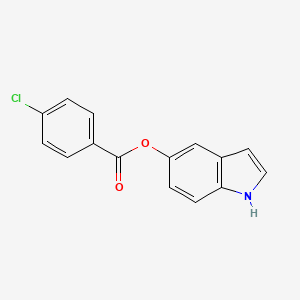
1H-Indol-5-yl 4-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indol-5-yl 4-chlorobenzoate is a compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indol-5-yl 4-chlorobenzoate typically involves the esterification of 1H-indol-5-ol with 4-chlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction conditions are optimized to achieve high yields and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency in production .
Chemical Reactions Analysis
Types of Reactions: 1H-Indol-5-yl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The compound can be reduced to form indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted indole derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) or nitro groups in the presence of Lewis acids like aluminum chloride (AlCl3).
Major Products:
Oxidation: Oxindole derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
1H-Indol-5-yl 4-chlorobenzoate is an organic compound belonging to the class of indole derivatives, which are known for their diverse biological activities. It features an indole ring substituted at the 5-position with a 4-chlorobenzoate moiety and has a molecular weight of approximately 255.71 g/mol. The presence of both the indole and benzoate functionalities suggests potential interactions in biological systems, making it a subject of interest in medicinal chemistry.
Potential Applications
This compound has several potential applications:
- Interaction studies Interaction studies typically focus on its binding affinity to biological targets such as receptors or enzymes.
- Medicinal chemistry Indole derivatives are often associated with significant pharmacological properties.
Related Compounds
Several compounds share structural similarities with this compound, each possessing unique properties:
These compounds highlight the diversity within indole derivatives and their potential applications across different fields.
Indole Derivatives as Potential Pharmaceuticals
Mechanism of Action
The mechanism of action of 1H-Indol-5-yl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, enzymes, and proteins, leading to its biological effects. The compound may inhibit or activate specific pathways, resulting in its observed biological activities .
Comparison with Similar Compounds
1H-Indole-3-carboxylate: Another indole derivative with similar biological activities.
4-Chlorobenzyl indole: A compound with a similar structure but different substitution pattern.
Indole-2-carboxylate: An indole derivative with a carboxylate group at a different position.
Uniqueness: 1H-Indol-5-yl 4-chlorobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the indole moiety with the 4-chlorobenzoate group makes it a valuable compound for various applications .
Properties
CAS No. |
113423-46-4 |
|---|---|
Molecular Formula |
C15H10ClNO2 |
Molecular Weight |
271.70 g/mol |
IUPAC Name |
1H-indol-5-yl 4-chlorobenzoate |
InChI |
InChI=1S/C15H10ClNO2/c16-12-3-1-10(2-4-12)15(18)19-13-5-6-14-11(9-13)7-8-17-14/h1-9,17H |
InChI Key |
PFMUTPMGQVQLRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)NC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















